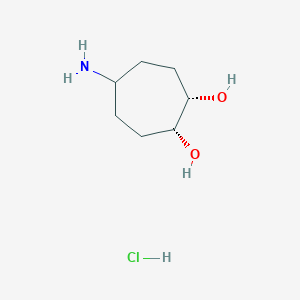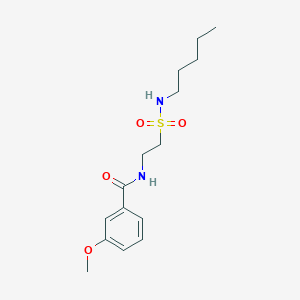![molecular formula C18H13Cl2N3O2S B2383834 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241132-49-0](/img/structure/B2383834.png)
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, also known as DCTP, is a novel synthetic compound with potential applications in a variety of scientific research areas. DCTP is a derivative of anilino-thiazole, a class of compounds known for their biological activity. It has been studied for its potential use in drug discovery, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Anticancer Activity
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is part of a class of compounds explored for their potential in medical applications, particularly in the synthesis of derivatives with antimicrobial and anticancer properties.
Antimicrobial Activity : Raval, Naik, and Desai (2012) reported on the synthesis of thiazole-based compounds exhibiting significant antibacterial and antifungal activities, demonstrating the utility of these compounds in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Anticancer Evaluation : Ravinaik et al. (2021) and Holota et al. (2019) synthesized and evaluated the anticancer activity of thiazol-based compounds. Ravinaik et al. found that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021). Holota et al. identified compounds with significant trypanocidal and anticancer activity, demonstrating the potential of these compounds in therapeutic applications (Holota et al., 2019).
Synthesis of Derivatives : Gomha et al. (2017) and Palkar et al. (2017) detailed the synthesis of novel thiazole and thiadiazole derivatives, showcasing the chemical versatility and potential for creating a wide range of biologically active compounds (Gomha et al., 2017) (Palkar et al., 2017).
properties
IUPAC Name |
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-13-7-6-12(8-14(13)20)23-18-21-10-16(26-18)15(24)9-17(25)22-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,23)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEMTNUXEAPIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)


![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)


![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)
![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)

